molecular formula C18H19NO4 B11607731 ethyl (5E)-2-methyl-4-oxo-5-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-2-methyl-4-oxo-5-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11607731
M. Wt: 313.3 g/mol
InChI Key: XCEMGWWPJBGOMD-RVDMUPIBSA-N
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Description

ETHYL (5E)-2-METHYL-4-OXO-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a carboxylate group, and a phenylmethylidene substituent

Preparation Methods

The synthesis of ETHYL (5E)-2-METHYL-4-OXO-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

ETHYL (5E)-2-METHYL-4-OXO-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL (5E)-2-METHYL-4-OXO-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and phenylmethylidene-substituted molecules. Compared to these compounds, ETHYL (5E)-2-METHYL-4-OXO-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific substituents and the resulting chemical properties. Similar compounds include:

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • Quinoline—1H-1,2,3-triazole molecular hybrids

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl (5E)-4-hydroxy-2-methyl-5-[(3-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C18H19NO4/c1-4-9-23-14-8-6-7-13(10-14)11-15-17(20)16(12(3)19-15)18(21)22-5-2/h4,6-8,10-11,20H,1,5,9H2,2-3H3/b15-11+

InChI Key

XCEMGWWPJBGOMD-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)OCC=C)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)OCC=C)N=C1C)O

Origin of Product

United States

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